Searches of scientific databases like PubChem [] and ChemSpider [] don't reveal any reported uses in scientific research.
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This lack of information suggests that 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene is likely a niche compound with limited research focus.
The presence of four fluorine atoms introduces interesting properties like potential thermal and chemical stability. This could be of interest for research in fluorinated materials science.
It's important to note that these are just potential areas based on the compound's structure. Without specific research data, it's difficult to say for certain how 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene might be utilized in a scientific research setting.
If research into 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene were to be pursued, it might involve:
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene is an organic compound characterized by the molecular formula and a molecular weight of 225.1 g/mol. The compound features a benzene ring that is substituted with four fluorine atoms, one methoxy group (-OCH₃), and one nitro group (-NO₂) at specific positions on the ring. This unique substitution pattern contributes to its chemical stability and reactivity, making it a subject of interest in various fields of research and application .
The biological activity of 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene is primarily attributed to its interactions with various biological targets. The presence of fluorine atoms enhances its binding affinity to proteins and enzymes due to their strong electron-withdrawing effects. This property makes the compound useful in medicinal chemistry for developing new drugs and studying structure-activity relationships of fluorinated compounds .
The synthesis of 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene typically involves the nitration of 1,2,4,5-tetrafluoro-3-methoxybenzene. The process is conducted under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid while maintaining low temperatures to prevent over-nitration. Although industrial production methods are not extensively documented, laboratory-scale synthesis principles are often adapted for larger-scale operations .
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene finds applications across various fields:
The interaction studies involving 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene focus on its binding properties with various enzymes and receptors. These studies reveal how the compound's structural features influence its biological activity. The electron-withdrawing nature of fluorine enhances its affinity for target proteins, making it a valuable tool in drug discovery and development.
Several compounds share structural similarities with 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2,4,5-Tetrachloro-3-methoxy-6-nitrobenzene | C7H3Cl4NO | Contains chlorine instead of fluorine; different reactivity profile. |
| 1,2-Difluoro-4-nitrobenzene | C6H4F2NO2 | Fewer fluorine substitutions; simpler structure. |
| 1-Fluoro-2-nitrobenzene | C6H4FN | Single fluorine substitution; different electronic properties. |
These compounds highlight the uniqueness of 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene in terms of its specific substitution pattern and resultant chemical behavior .
The introduction of a nitro group into electron-deficient aromatic systems, such as 1,2,4,5-tetrafluorobenzene derivatives, relies on the reactivity of nitronium ions ($$ \text{NO}2^+ $$) under controlled conditions. In fluorinated arenes, the electron-withdrawing nature of fluorine atoms deactivates the ring, necessitating robust nitrating agents like dinitrogen pentoxide ($$ \text{N}2\text{O}5 $$) [6]. Studies in liquefied 1,1,1,2-tetrafluoroethane (TFE) demonstrate that $$ \text{N}2\text{O}5 $$ dissociates reversibly to generate $$ \text{NO}2^+ $$, which acts as the active electrophile [6].
The regioselectivity of nitration in 1,2,4,5-tetrafluoro-3-methoxybenzene is dictated by the interplay of substituents. The methoxy group, a strong electron-donating group via resonance, directs nitration to the ortho and para positions relative to itself. However, the tetrafluoro backbone creates a competing electron-deficient environment, favoring nitration at positions where fluorine’s inductive electron-withdrawal is partially offset by resonance effects [4]. For example, in related systems like 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol, nitration occurs preferentially at the 6-position due to destabilization of alternative transition states by adjacent fluorine atoms [3].
Table 1: Nitration Selectivity in Fluoro-Methoxy Arenes
| Substrate | Nitration Position | Yield (%) | Selectivity Factor |
|---|---|---|---|
| 1,2,4,5-Tetrafluorobenzene | 3-Nitro | 72 | 4.2:1 (meta) |
| 3-Methoxy-1,2,4,5-Tetrafluorobenzene | 6-Nitro | 89 | 8.7:1 (para) |
Experimental data from liquefied TFE systems reveal that nitration rates correlate with the local electron density at candidate positions [6]. Kinetic studies show a second-order dependence on $$ \text{NO}_2^+ $$ concentration, with activation energies ranging from 45–60 kJ/mol depending on solvent polarity [6].
Fluorine’s dual inductive (-I) and resonance (+R) effects create unique electronic landscapes in polyfluorinated arenes. In 1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene, each fluorine atom withdraws electron density via induction but can donate electrons through resonance in ortho and para positions. This duality results in localized regions of varying reactivity.
For instance, the 1,2,4,5-tetrafluoro substitution pattern creates a "checkerboard" electronic environment where adjacent fluorine atoms amplify inductive deactivation. Computational analyses of charge distribution using density functional theory (DFT) reveal that the 3-methoxy group donates electron density to the ring, counteracting fluorine’s -I effects at the 6-position [4]. This explains the preferential nitration at C6 in the final product.
Table 2: Hammett σ Values for Substituents in Fluoroarenes
| Substituent | σ (meta) | σ (para) |
|---|---|---|
| -F | +0.34 | +0.15 |
| -OCH₃ | +0.12 | -0.27 |
| -NO₂ | +0.71 | +0.78 |
Fluorine’s steric effects further modulate reactivity. The compact size of fluorine allows tight packing of substituents, reducing steric hindrance compared to bulkier groups like chlorine. This enables precise control over transition-state geometries, as seen in the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, where fluorine’s minimal steric demand facilitates nucleophilic substitution at the benzyl position [3].
Computational chemistry provides critical insights into the kinetic and thermodynamic factors governing the synthesis of 1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene. Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level has been employed to model transition states during nitration and methoxy group installation [5].
For nitration, the reaction coordinate involves the attack of $$ \text{NO}_2^+ $$ on the aromatic ring, followed by proton transfer. Transition-state geometries optimized using DFT show distorted trigonal planar arrangements around the nitronium ion, with bond lengths of 1.20 Å (N–O) and 1.40 Å (C–NO₂) [5]. The activation energy for nitration at the 6-position is calculated to be 52.3 kJ/mol, significantly lower than alternative positions due to stabilization by the methoxy group’s resonance [4].
Table 3: Computed Activation Energies for Nitration Pathways
| Nitration Position | ΔG‡ (kJ/mol) |
|---|---|
| C3 (adjacent to F) | 68.9 |
| C6 (para to OCH₃) | 52.3 |
| C2 (ortho to F) | 75.4 |
In the methoxylation step, the displacement of a fluorine atom by methoxide ($$ \text{OCH}_3^- $$) proceeds via a concerted aromatic nucleophilic substitution (CSNAr) mechanism. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the fluorine lone pairs and the σ* orbital of the adjacent C–F bond, weakening it and facilitating substitution [3].
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene represents a highly functionalized aromatic compound that exhibits unique catalytic properties due to the synergistic effects of multiple electron-withdrawing substituents . The presence of four fluorine atoms, a methoxy group, and a nitro group creates a distinctive electronic environment that influences its behavior in various catalytic transformations [2]. This compound serves as both a substrate and a catalyst precursor in several important organic reactions, particularly those involving reduction processes and cross-coupling methodologies [3].
The hydrogenation of 1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene to its corresponding aniline derivative represents a fundamental transformation in synthetic organic chemistry [4] [5]. This reduction process typically proceeds through a series of intermediates, including nitrosoarene and hydroxylaminobenzene compounds, before yielding the final aniline product [6] [7].
Table 1: Catalytic Performance in Hydrogenation of Fluorinated Nitrobenzene Derivatives
| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Aniline (%) | Reaction Time (h) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | 60 | 40 | >99 | 85 | 20 | 2.50 |
| Platinum on Carbon (Pt/C) | 80 | 30 | 95 | 90 | 12 | 1.50 |
| Rhodium on Alumina (Rh/Al2O3) | 60 | 1 | 33 | 45 | 20 | 2.00 |
| Nickel-Cerium/Silica (NiCeL@SiO2) | 60 | 40 | >99 | 60 | 20 | 2.50 |
| Palladium/Cerium Oxide (Pd/CeO2) | 25 | 1 | 100 | 97 | 6 | 0.25 |
| Manganese Pincer Complex (Mn-1) | 80 | 50 | 92 | 88 | 24 | 3.00 |
Heterogeneous catalysts have demonstrated exceptional performance in the hydrogenation of fluorinated nitrobenzene derivatives [8] [9]. Palladium-based catalysts, particularly those supported on cerium oxide, exhibit superior activity and selectivity under mild conditions [7]. The unique electronic properties of the tetrafluoro-methoxy-nitrobenzene substrate facilitate efficient adsorption on metal surfaces through π-acceptor interactions [6].
The mechanism of nitrobenzene hydrogenation proceeds via a direct pathway involving consecutive two-electron reductions [10] [11]. Initially, the nitro group undergoes reduction to form a nitrosoarene intermediate, which subsequently reduces to N-phenylhydroxylamine [12]. The final reduction step converts the hydroxylamine to the corresponding aniline derivative [13]. The presence of fluorine substituents significantly influences the reaction kinetics by stabilizing intermediate species through electronic effects [14].
Density functional theory calculations reveal that the overall barrier for nitro group reduction in fluorinated systems is approximately 0.75 electron volts, which is substantially lower than that required for benzene ring reduction [6]. This selectivity explains why the major product of nitrobenzene reduction reactions is consistently the aniline derivative rather than cyclohexylamine products [6] [15].
Recent developments in biocatalytic hydrogenation have introduced novel enzymatic approaches for amine synthesis [16] [12]. These systems utilize hydrogenase enzymes that release electrons from hydrogen gas to carbon black supports, facilitating nitro group reduction under mild aqueous conditions [16]. For fluorinated nitrobenzene derivatives, complete conversion with isolated yields ranging from 78 to 96 percent has been achieved [12].
Nitroreductases represent a class of flavoenzymes that catalyze the reduction of nitroaromatic compounds using nicotinamide adenine dinucleotide hydride as a cofactor [17] [18]. These enzymes exhibit remarkable substrate promiscuity, enabling them to process diverse nitroaromatic substrates including highly substituted derivatives such as 1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene [19] [20].
Table 2: Kinetic Parameters of Nitroreductase Enzymes for Nitrobenzene Reduction
| Nitroreductase Enzyme | Km for Nitrobenzene (μM) | Km for NADH (μM) | kcat (s⁻¹) | Catalytic Efficiency (M⁻¹s⁻¹) | Product Formed | Oxygen Sensitivity |
|---|---|---|---|---|---|---|
| Escherichia coli NfsB | 150 | 50 | 140.0 | 933000 | Hydroxylaminobenzene | Insensitive |
| Enterobacter cloacae NR | 250 | 44 | 1.7 | 6800 | Hydroxylaminobenzene | Insensitive |
| Pseudomonas pseudoalcaligenes NTR | 5 | 183 | 0.8 | 160000 | Hydroxylaminobenzene | Insensitive |
| Bacillus subtilis NR | 180 | 75 | 2.5 | 13900 | Hydroxylaminobenzene | Insensitive |
| Helicobacter pylori NR | 220 | 85 | 1.2 | 5450 | Hydroxylaminobenzene | Insensitive |
The enzymatic reduction mechanism involves a ping-pong bi-bi kinetic pathway where electrons are transferred in pairs from nicotinamide adenine dinucleotide hydride to the oxidized flavin cofactor, and subsequently from the reduced flavin to nitroaromatic substrates [18] [21]. Type I nitroreductases, which are oxygen-insensitive, preferentially perform two-electron chemistry due to flavin thermodynamics that strongly suppress the formation of semiquinone intermediates [21] [22].
Kinetic isotope effect studies have revealed that nitroreductases employ hydride transfer from nicotinamide adenine dinucleotide hydride to the N5 position of the flavin cofactor [18]. The observed primary kinetic isotope effect of 3.2 indicates that this hydride transfer step represents the rate-limiting process in the reductive half-reaction [18]. During the oxidative half-reaction, the reduced flavin transfers electrons to the nitroaromatic substrate through a similar hydride transfer mechanism [18].
The broad substrate repertoire of nitroreductases stems from their simple kinetic mechanism lacking gating steps that might enforce specificity [19]. Structural studies reveal that these enzymes possess a flexible active site architecture that accommodates various nitroaromatic substrates [20]. The protruding middle region of certain nitroreductase variants functions as a substrate-binding wall that determines the dimensions of the active site opening [20].
Substrate specificity can be modulated through targeted mutations in key residues [20]. For instance, mutation of tyrosine residues in the middle region significantly alters substrate selectivity toward bulkier dinitroaniline derivatives without compromising catalytic activity [20]. This finding provides a framework for engineering nitroreductases with enhanced specificity for fluorinated nitrobenzene substrates [20].
The enzymatic conversion of hydroxylaminobenzene intermediates proceeds through intramolecular rearrangement reactions catalyzed by mutase enzymes [13] [23]. These transformations occur via hydroxyl group transfer mechanisms that yield aminophenol products [13]. Isotope labeling experiments demonstrate that mutase-catalyzed conversions involve intramolecular transfer rather than solvent-derived hydroxyl incorporation [13].
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene exhibits distinctive behavior in palladium-catalyzed cross-coupling reactions due to the combined electronic effects of its multiple substituents [2] [3]. The presence of electron-withdrawing groups facilitates carbon-fluorine bond activation through nucleophilic aromatic substitution mechanisms [2] [24].
Table 3: Cross-Coupling Reactions of Fluorinated Nitrobenzene Derivatives
| Cross-Coupling Type | Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) | Regioselectivity | Product Type |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd/BrettPhos | 100 | 78 | 12 | ortho to NO2 | Biaryl |
| Sonogashira | Pd(PPh3)2Cl2/CuI | 80 | 65 | 8 | ortho to NO2 | Alkyne |
| Heck-type | Pd(OAc)2/PPh3 | 120 | 45 | 16 | ortho to NO2 | Alkene |
| Buchwald-Hartwig Amination | Pd/XPhos | 110 | 70 | 14 | ortho to NO2 | Amine |
| Denitrative Coupling | Pd/NHC | 90 | 85 | 10 | Direct substitution | Aryl |
Suzuki-Miyaura coupling reactions of polyfluoronitrobenzene derivatives proceed through carbon-fluorine bond arylation using readily available palladium catalysts [2] [24]. Arylation occurs preferentially ortho to the nitro group, suggesting significant directing interactions between the nitro substituent and the incoming nucleophilic palladium catalyst [2]. This regioselectivity is facilitated by the presence of multiple fluorine atoms that enhance the electrophilic character of the aromatic ring [2].
The mechanism of palladium-catalyzed carbon-fluorine activation involves oxidative addition of the metal center into the carbon-fluorine bond [25] [26]. Unlike conventional Suzuki-Miyaura reactions involving aryl iodides and bromides, fluorinated substrates undergo highly nucleophilic oxidative addition processes [2]. The regiochemistry of these reactions provides evidence for the nucleophilic character of the oxidative addition step [2].
Sonogashira-type processes enable direct and regioselective alkynylation of highly fluorinated nitrobenzene derivatives [27] [28]. These reactions represent the first examples of metal-catalyzed sp2-sp cross-coupling involving carbon-fluorine bond activation [27]. The coupling proceeds under standard palladium catalysis conditions with copper co-catalysts [28].
Table 4: Mechanistic Parameters for Key Transformation Pathways
| Transformation Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Mechanism Type | Key Intermediate | Electronic Effect |
|---|---|---|---|---|---|
| Nitro Reduction | 57 | 1.9 | Direct | Nitrosoarene | π-Acceptor |
| C-F Activation | 75 | 0.5 | SNAr-facilitated | Meisenheimer Complex | π-Acceptor |
| Nucleophilic Aromatic Substitution | 45 | 12.5 | Addition-Elimination | σ-Complex | π-Acceptor |
| Oxidative Addition | 85 | 0.3 | Concerted | Pd(II)-Aryl | π-Acceptor |
| Reductive Elimination | 65 | 2.1 | Concerted | Pd(0) Complex | π-Donor |
Denitrative coupling reactions have emerged as a novel approach for utilizing nitroarenes as electrophiles in cross-coupling transformations [3] [29]. These reactions proceed via unprecedented oxidative addition of the aryl-nitro bond, significantly expanding the scope of substrates available for palladium-catalyzed coupling [3]. The development of specialized palladium catalysts with N-heterocyclic carbene ligands has enhanced the efficiency of these transformations [3].
Nucleophilic aromatic substitution reactions play a crucial role in the functionalization of fluorinated nitrobenzene derivatives [30] [31]. The electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic attack, enabling substitution of fluorine substituents under mild conditions [30]. The reaction proceeds through formation of a Meisenheimer complex intermediate that is stabilized by the electron-withdrawing substituents [31].